ジフェニルゲルマン

説明

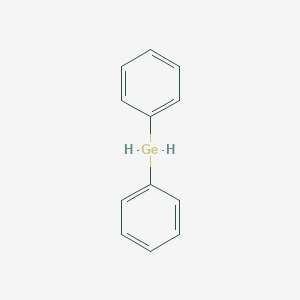

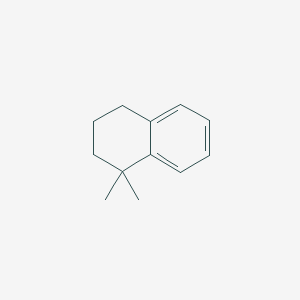

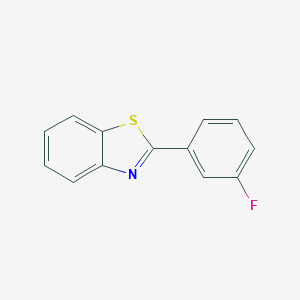

Diphenylgermanium compounds are a class of organogermanium compounds that contain a germanium atom covalently bonded to two phenyl groups. These compounds often serve as intermediates in the synthesis of more complex germanium-containing molecules and can exhibit interesting chemical and physical properties due to the presence of the germanium atom.

Synthesis Analysis

The synthesis of diphenylgermanium derivatives can be achieved through various methods. For instance, diphenylgermanium dichloride can react with sodium furfuryl carboxylate to produce phenylgermanium derivatives of furfuryl carboxylic acid . Additionally, diphenylgermanium chloride can be used to synthesize new diphenylgermanium heterocyclic carboxylates by reacting with sodium heterocyclic carboxylates .

Molecular Structure Analysis

The molecular structure of diphenylgermanium compounds can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of triphenylgermanium 2-furan-carboxylate, a derivative of diphenylgermanium, was determined to be monoclinic with a distorted tetrahedral geometry around the germanium atom . Similarly, the solid-state molecular structures of triphenylgermanium diorganophosphinodithioates were found to be monomeric with a slightly distorted tetrahedral coordination geometry at the germanium atom .

Chemical Reactions Analysis

Diphenylgermanium compounds can participate in various chemical reactions. For instance, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, although not a direct diphenylgermanium compound, is a reactive condensing agent derived from diphenyl phosphorochloridate and can be used for the synthesis of amides, esters, peptides, and β-lactams . This illustrates the reactivity of diphenylgermanium-related compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylgermanium compounds can be characterized using various spectroscopic methods. For example, the IR, MS, and multinuclear NMR spectroscopy were used to characterize triphenylgermanium diorganophosphinodithioates . Diphenylgermanium oxide exists in different phases, such as trimeric, tetrameric, and polymeric forms, with their transitions investigated by thermal analysis, mass spectra, and NMR spectra . The antitumor activity of diphenylgermanium heterocyclic carboxylates was also evaluated, showing higher activity in vitro against several human tumor cell lines compared to cisplatin or triphenylgermanium chloride .

科学的研究の応用

ヒドロゲルミル化重合

ジフェニルゲルマンは、ヒドロゲルミル化重合において脂肪族および芳香族ジインと用いられます。このプロセスはパラジウム錯体によって触媒され、新しいゲルミレン-ジビニレンポリマーが生成されます。 これらのポリマーは、高収率で合成され、そのユニークな特性により材料科学分野で潜在的な用途があります .

高磁場化学分析

別の用途には、走査型プローブ顕微鏡中におけるチップ-試料界面付近のジフェニルゲルマンの高磁場化学の研究が含まれます。 この研究は、高電界下で起こる反応に関する洞察を提供し、ナノスケール材料およびデバイスの理解と開発にとって不可欠です .

アニオン重合開始

ジフェニルゲルマンは、ナトリウムトリアルキルボロハイドライドと用いる場合、アニオン重合を開始することもできます。このプロセスは、芳香族アルケンのヒドロゲルミル化に対して選択的で、β-ゲルミル生成物をもたらします。 この反応の高い選択性と効率は、特定の構造的特徴を持つゲルマニウム含有ポリマーを合成する際に価値があります .

Safety and Hazards

作用機序

Target of Action

Diphenylgermane, also known as Diphenylgermanium, is a compound that has been used in the creation of polymer networks . The primary targets of Diphenylgermane are multifunctional olefins, with which it polymerizes to create a polymer network possessing pendant Ge–H functional groups within the material .

Mode of Action

Diphenylgermane interacts with its targets through a process known as hydrogermylation . This process involves the addition of Ge–H bonds to olefins in a 1:1 fashion according to a step-growth, radical mediated process . This is similar to thiol–ene and phosphane–ene systems .

Biochemical Pathways

The biochemical pathways affected by Diphenylgermane involve the creation of polymer networks. The unreacted Ge–H functionality within the polymer network provides a latent handle to perform onwards chemistry, including bond activation, thiolation, and solid-supported germane–ene chemistry .

Pharmacokinetics

Its molecular weight is 228864 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of Diphenylgermane’s action is the creation of a polymer network possessing pendant Ge–H functional groups . These groups can be used for further chemical reactions, including bond activation, thiolation, and solid-supported germane–ene chemistry .

Action Environment

The action of Diphenylgermane can be influenced by various environmental factors. For instance, the efficiency of the hydrogermylation process can be affected by the presence of a small amount of initiator and mild conditions

特性

InChI |

InChI=1S/C12H10Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGVGKSMZIOFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168299 | |

| Record name | Diphenylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1675-58-7 | |

| Record name | Diphenylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B155508.png)